molecular formula C7H9N3O2 B1332027 6-(Dimethylamino)pyrazine-2-carboxylic acid CAS No. 40262-53-1

6-(Dimethylamino)pyrazine-2-carboxylic acid

Cat. No. B1332027
CAS RN: 40262-53-1
M. Wt: 167.17 g/mol
InChI Key: RFADYEKKBJUDBE-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyrazine-2-carboxylic acid (DMAPC) is an organic compound with a molecular formula of C7H10N2O2. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMAPC has been widely studied due to its ability to serve as a catalyst in various reactions, as well as its potential applications in various scientific fields.

Scientific Research Applications

Synthesis Methods and Reactivity

  • A versatile synthesis method of 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl esters using a novel three-component, one-pot condensation was explored, offering new insights into the reactivity and applications of related compounds (Illgen et al., 2004).
  • Research on pyrazinamide analogues, crucial for tuberculosis treatment, includes the synthesis of these analogues using pyrazine-2-carboxylic acids, indicating the potential role of 6-(Dimethylamino)pyrazine-2-carboxylic acid in developing antitubercular drugs (Wati et al., 2020).

Biological and Medicinal Applications

  • Studies revealed the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and primary amines, demonstrating significant cytotoxic properties against various cancer cell lines, suggesting a possible role of this compound in cancer research (Deady et al., 2003).

Chemical Properties and Analysis

  • The compound 1-Isocyano-2-dimethylamino-alkenes, which can be derived from this compound, serves as a versatile reagent in organic synthesis, indicating its potential in diverse chemical applications (Dömling & Illgen, 2004).

Supramolecular Chemistry

  • In supramolecular chemistry, 4-dimethylaminopyridine and carboxylic acids, including pyrazine-2-carboxylic acid, form various multicomponent adducts. This suggests the potential of this compound in the formation of complex molecular structures (Fang et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-(dimethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFADYEKKBJUDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361626
Record name 6-(dimethylamino)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40262-53-1
Record name 6-(dimethylamino)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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